Velaresol

Tumor Hypoxia Cancer Research Radiosensitization

5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid, also known as Velaresol, BW12C, or BW12C79, is a synthetic aromatic benzaldehyde (CAS 77858-21-0; C12H14O5; MW 238.24). It functions as a pharmacological modifier of hemoglobin oxygen affinity, stabilizing the oxy-(R)-conformation of hemoglobin S to induce a dose-dependent left-shift in the oxygen saturation curve.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 77858-21-0
Cat. No. B1683481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelaresol
CAS77858-21-0
Synonyms12C79
5-(2-formyl-3-hydroxyphenoxy)pentanoic acid
BW 12C
BW 12C79
BW-12C
BW12C
BW12C79
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)O
InChIInChI=1S/C12H14O5/c13-8-9-10(14)4-3-5-11(9)17-7-2-1-6-12(15)16/h3-5,8,14H,1-2,6-7H2,(H,15,16)
InChIKeyNSUDGNLOXMLAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Formyl-3-hydroxyphenoxy)pentanoic Acid (Velaresol/BW12C) Procurement: A Quantitatively Differentiated Left-Shifting Agent


5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid, also known as Velaresol, BW12C, or BW12C79, is a synthetic aromatic benzaldehyde (CAS 77858-21-0; C12H14O5; MW 238.24) . It functions as a pharmacological modifier of hemoglobin oxygen affinity, stabilizing the oxy-(R)-conformation of hemoglobin S to induce a dose-dependent left-shift in the oxygen saturation curve [1]. This mechanism has been exploited in the investigation of sickle cell disease, tumor hypoxia induction, and radioprotection [2].

Procurement Risk of 5-(2-Formyl-3-hydroxyphenoxy)pentanoic Acid: Why Structural Analog Substitution Is Not Supported by Quantitative Evidence


Substituting 5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid with a generic analog, such as BWA589C (Tucaresol) or other hydroxybenzaldehydes, is not scientifically justified without direct comparative data. Although both BW12C and BWA589C share the same core benzaldehyde mechanism [1], they exhibit distinct physicochemical properties (e.g., LogP: 2.32 for BW12C vs. 2.48 for BWA589C [2]), pharmacokinetic profiles, and target binding kinetics. Furthermore, the critical o-formyl-3-hydroxyphenoxy moiety's precise interaction with the N-terminal amino groups of alpha-globin chains is highly sensitive to linker length and terminal group chemistry, which differ significantly between these compounds [3]. Procurement of a non-identical compound introduces uncontrolled variables that can invalidate the experimental model or yield non-reproducible results, as demonstrated by the distinct efficacy and toxicity profiles detailed below.

Quantitative Differentiation Guide: 5-(2-Formyl-3-hydroxyphenoxy)pentanoic Acid vs. BWA589C (Tucaresol) for Informed Procurement


BW12C vs. BWA589C: Differential Hypoxic Fraction Induction in Tumor Models

The target compound BW12C demonstrates a superior capacity to induce severe tumor hypoxia compared to its longer-acting analog, BWA589C (Tucaresol). In the KHT tumor model, BW12C increased the hypoxic fraction from a baseline of approximately 10% to between 50-100%, while BWA589C achieved a comparable level only when combined with the vasoactive drug hydralazine [1]. Furthermore, BW12C significantly increased the hypoxic fraction in the RIF-1 tumor model, which has a very low baseline hypoxic fraction of only 1-3%, an effect not reported for BWA589C under the same conditions [1].

Tumor Hypoxia Cancer Research Radiosensitization

BW12C vs. Untreated Control: Quantified Preservation of Erythrocyte Deformability Under Hypoxia

The target compound BW12C provides a clear, concentration-dependent preservation of sickle erythrocyte deformability under progressive deoxygenation. In an in vitro filtration assay, a concentration of 1.5 mM BW12C significantly increased deformability compared to untreated controls at all deoxygenation levels below normal arterial PO2 [1]. At higher concentrations (3.0 mM and 5.0 mM), BW12C prevented any significant reduction in deformability, even when deoxygenated to PO2 levels below the normal venous threshold [1].

Sickle Cell Disease Erythrocyte Deformability Hemoglobinopathy

BW12C Dose-Dependent Hemoglobin Modification: Quantitative In Vivo and In Vitro Benchmarking

The extent of hemoglobin modification by BW12C is both dose-dependent and quantifiable, providing a direct pharmacodynamic marker. In a clinical study of sickle cell disease patients, a single 1-hour infusion of 20 mg/kg BW12C resulted in up to 23% of hemoglobin being modified to a high-affinity form [1]. In a murine model, a well-tolerated dose of 70 mg/kg produced a maximum hemoglobin modification of 70% at 5 minutes post-administration, which decayed with a half-life of 76 ± 8 minutes [2]. This compares to a Phase II cancer trial where a bolus dose of 45 mg/kg followed by a 5-hour infusion resulted in approximately 50% modification of total hemoglobin [3].

Hemoglobin Modification Oxygen Affinity Pharmacodynamics

BW12C vs. BWA589C: Differential Duration of Action for Hypoxia Induction

The target compound BW12C and its analog BWA589C differ significantly in their duration of action, a critical parameter for experimental design. BWA589C is explicitly described as the 'longer acting analogue' [1]. The hypoxia induced by BWA589C and its subsequent return to normal levels are observable for up to about 2 days post-treatment [1]. In contrast, the left-shift induced by BW12C in human volunteers decayed with a mean half-life of approximately 3 hours, with peak effect at the end of a 1-hour infusion [2].

Pharmacokinetics Hypoxia Induction Drug Development

Procurement Scenarios for 5-(2-Formyl-3-hydroxyphenoxy)pentanoic Acid: Validated Applications Based on Quantitative Evidence


Acute, Inducible Tumor Hypoxia Models for Radiosensitizer and Bioreductive Drug Screening

BW12C is the preferred agent for inducing acute, severe, and reversible tumor hypoxia in preclinical models, as it increases the hypoxic fraction in KHT tumors from 10% to 50-100% as a single agent [1]. Its shorter duration of action (half-life ~3 hours in humans) [2] allows for precise temporal control over the hypoxic window, making it ideal for combination studies with radiation or hypoxia-activated prodrugs where sustained hypoxia is not desired or could confound results [1].

Sickle Cell Disease Research: In Vitro Erythrocyte Deformability and Oxygen Affinity Studies

For in vitro sickle cell disease research, BW12C is quantitatively validated to preserve erythrocyte deformability under deoxygenation. At 1.5 mM, it significantly increases filterability, and at 3.0-5.0 mM, it completely prevents deoxygenation-induced loss of deformability [3]. It serves as a reliable positive control for assays measuring anti-sickling efficacy and can be used to establish dose-response curves for hemoglobin modification, with modifications up to 23% achieved in vivo at 20 mg/kg [4].

Pharmacodynamic and Pharmacokinetic Studies of Hemoglobin Allosteric Modifiers

BW12C provides a well-characterized benchmark for studying allosteric modifiers of hemoglobin. Its binding to the N-terminal amino groups of alpha-globin chains is well-documented [5], and its dose-dependent hemoglobin modification (ranging from 23% to 70% across models) [4] [6] provides a clear pharmacodynamic endpoint. Its non-linear pharmacokinetics, with a half-life that increases from 2.1 h to 7.2 h at higher doses [7], make it a useful tool for investigating saturation kinetics and target engagement of covalent hemoglobin binders.

Radioprotection Studies in Normal and Tumor Tissues

BW12C is an established tool for investigating hypoxia-mediated radioprotection. In murine models, a dose of 70 mg/kg administered 30 minutes before irradiation increased the radiation LD50 from 7.16 Gy to 7.86 Gy (a dose modification factor of 1.1) and provided 4- to 7-fold increases in tumor cell survival [6]. This reproducible radioprotective effect, driven by its induction of tissue hypoxia, makes BW12C valuable for studies on the oxygen effect and for evaluating strategies to mitigate or exploit tumor hypoxia in radiotherapy [6].

Technical Documentation Hub

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